
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide is a synthetic compound that belongs to the class of fluorinated heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide typically involves the following steps:
Formation of Isoquinoline Carboxamide:
Coupling Reaction: The final step involves coupling the fluorinated cyclopentyl ring with the isoquinoline carboxamide using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium fluoride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated nature can be exploited in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Agrochemicals: The compound can be used in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
Mecanismo De Acción
The mechanism of action of N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, thereby modulating their activity. This can involve pathways such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide stands out due to its unique combination of a fluorinated cyclopentyl ring and an isoquinoline carboxamide moiety
Propiedades
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-19(14-8-4-7-13(14)17)16(20)15-12-6-3-2-5-11(12)9-10-18-15/h2-3,5-6,9-10,13-14H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWNSKETUVSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
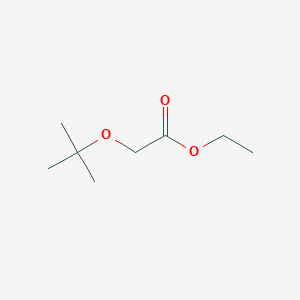
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422756.png)
![2-(BENZYLSULFANYL)-N-(4-METHYLPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2422757.png)
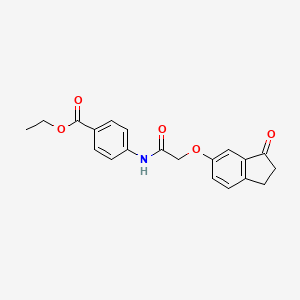
![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)
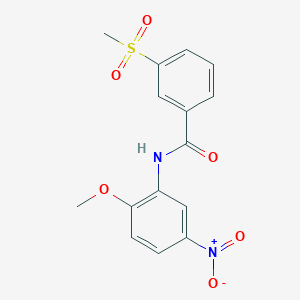
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)
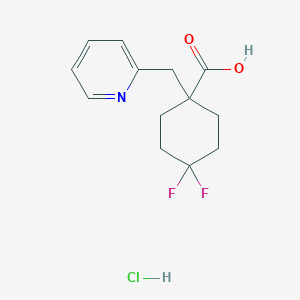
![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)
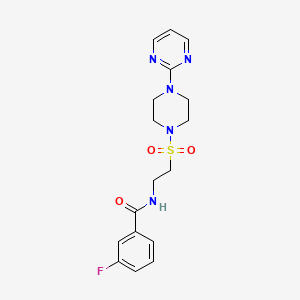
![2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B2422769.png)
![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)

